molecular formula C9H14O B14705809 1,5-Dimethylbicyclo[3.2.0]heptan-6-one CAS No. 13747-87-0

1,5-Dimethylbicyclo[3.2.0]heptan-6-one

Cat. No.: B14705809
CAS No.: 13747-87-0
M. Wt: 138.21 g/mol
InChI Key: AVONBUIYVZUQGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dimethylbicyclo[3.2.0]heptan-6-one is a synthetically versatile fused-ring compound of significant interest in advanced organic synthesis and biocatalysis research. This molecule features a bicyclo[3.2.0]heptane skeleton, a structure recognized as a valuable signature motif in medicinal chemistry and natural product synthesis. Oxy-functionalized bicyclo[3.2.0]carbocyclic molecules like this ketone have a long history of application in the stereocontrolled assembly of complex targets, given the different opportunities for functionalization presented in each ring. In research settings, this compound and its analogs are primarily employed in the development of artificial linear biocatalytic cascades. Specifically, bicyclo[3.2.0] frameworks serve as key substrates for enzymes such as Baeyer-Villiger Monooxygenases (BVMOs) and Alcohol Dehydrogenases (ADHs). These enzymes are crucial for cofactor recycling studies and redox-neutral biocatalytic transformations. The strain inherent to the fused cyclobutane-cyclopentanone system makes it a receptive substrate for ring-expanding reactions, including controlled oxy-Cope rearrangements, to access more complex carbocyclic structures like bicyclo[4.2.1]nonenones. Historically, derivatives of the bicyclo[3.2.0]heptan-6-one core have been investigated as strategic intermediates (synthons) in the chemoenzymatic synthesis of prostaglandins and structurally related thromboxanes and clavulones. The value of this scaffold lies in its potential for developing homochiral synthetic routes to these biologically active molecules through the incorporation of enantiospecific enzyme-catalyzed steps. Please note: This product is intended for research purposes only and is not classified for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13747-87-0

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

1,5-dimethylbicyclo[3.2.0]heptan-6-one

InChI

InChI=1S/C9H14O/c1-8-4-3-5-9(8,2)7(10)6-8/h3-6H2,1-2H3

InChI Key

AVONBUIYVZUQGR-UHFFFAOYSA-N

Canonical SMILES

CC12CCCC1(C(=O)C2)C

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving 1,5 Dimethylbicyclo 3.2.0 Heptan 6 One

Photoreactivity and Photochemistry of Bicyclo[3.2.0]heptan-6-ones

The photochemistry of bicyclo[3.2.0]heptan-6-ones is characterized by several key reactive pathways, primarily initiated by the absorption of UV light. These transformations often involve high-energy intermediates and can lead to a variety of structurally diverse products.

Norrish Type I Cleavage and Retro-[2+2] Cycloreversion Pathways

Upon photochemical excitation, ketones can undergo Norrish Type I cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the carbonyl group. In the case of bicyclo[3.2.0]heptan-6-ones, this cleavage can occur at the C1-C6 or C5-C6 bond. This process is a key step in the photochemical retro-[2+2] reaction of 7,7-disubstituted bicyclo[3.2.0]heptan-6-ones, which has been shown to be an efficient process.

Another related photochemical pathway is the retro-[2+2] cycloaddition, which can be induced mechanochemically in a bicyclo[3.2.0]heptane mechanophore to generate bis-enones. nih.gov This process is reversible under photochemical conditions, highlighting the dynamic nature of the bicyclic system. nih.gov

Photon-Induced Ring Expansion Phenomena and Mechanisms

Photon-induced ring expansion has been observed in homologous epoxide derivatives of bicyclo[3.2.0]heptan-6-ones. rsc.org While not directly involving the parent ketone, this demonstrates the susceptibility of the bicyclic framework to rearrangement under photochemical conditions. For instance, the photolysis of a homologous epoxide of 2,3-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one resulted in products arising from photon-induced ring-expansion. rsc.org In a different study, the treatment of 6-(1-methylethylidene)-bicyclo[3.2.0]heptanes with HBr/HOAc in polar solvents led to a ring expansion, yielding bicyclo[3.3.0]octane derivatives. researchgate.net

Formation and Reactivity of Alkenylketene Intermediates

A significant pathway in the photochemistry of bicyclo[3.2.0]heptan-6-ones is the formation of alkenylketene intermediates. rsc.org This occurs following a Norrish Type I cleavage and subsequent bond rotations. The photolysis of 2,3-endo-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one in methanol (B129727), for example, yields products derived from an initially formed alkenylketene. rsc.org

The reactivity of these ketene (B1206846) intermediates is diverse. They can be trapped by nucleophiles, such as alcohols, to form esters or undergo intramolecular reactions. For instance, the photolysis of (±)-3-exo-Hydroxy-7,7-dimethylbicyclo[3.2.0]heptan-6-one leads to the formation of a lactone via intramolecular trapping of the generated ketene. The efficiency of this intramolecular cyclization highlights its potential in synthetic applications. The formation of 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one also involves the intramolecular [2+2] cyclization of an α,β-unsaturated ketene intermediate. orgsyn.org

The following table summarizes the products obtained from the photolysis of 3-hydroxybicyclo[3.2.0]heptan-6-ones, illustrating the competing pathways of oxacarbene and alkenylketene intermediates.

Photolysis Products of 3-Hydroxybicyclo[3.2.0]heptan-6-ones
SubstrateSolvent (Additive)Product(s)Yield (%)Reference
(±)-3-endo-Hydroxy-7,7-dimethylbicyclo[3.2.0]heptan-6-oneMethanolAcetal (B89532) and Lactone-
(±)-3-exo-Hydroxy-7,7-dimethylbicyclo[3.2.0]heptan-6-onePentane (2,5-dimethylhexa-2,4-diene)Lactone36

Ring-Opening Metathesis (ROM) in Strained Bicyclic Systems

Ring-opening metathesis polymerization (ROMP) is a powerful tool for the synthesis of polymers from cyclic olefins. The driving force for this reaction is the relief of ring strain. While there is no specific report on the ROMP of 1,5-Dimethylbicyclo[3.2.0]heptan-6-one, the living ROMP of the parent bicyclo[3.2.0]heptene has been demonstrated using a ruthenium alkylidene complex. caltech.edu This suggests that the bicyclo[3.2.0]heptane skeleton is susceptible to ring-opening metathesis, although the presence of the ketone functionality and the bridgehead methyl groups in this compound would likely influence its reactivity.

Transition-Metal-Catalyzed Domino Reactions of Strained Bicyclic Alkenes

Reactivity Profile of the Ketone Moiety and Bicyclic Framework

The ketone moiety in the bicyclo[3.2.0]heptan-6-one system can undergo a variety of chemical transformations. For example, the bioreduction of the ketone in (rac)-7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one has been studied using various microorganisms and enzymes. nih.gov The fungus Mortierella ramanniana was found to reduce the ketone to the corresponding endo- and exo-alcohols with high enantioselectivity. This highlights the potential for enzymatic transformations of the ketone group within this bicyclic framework.

The strained bicyclic framework itself is also reactive. Acid-catalyzed ring cleavage of epoxides derived from bicyclo[3.2.0]hept-2-en-6-one occurs with marked selectivity. rsc.org Furthermore, Lewis acid-promoted cleavage of bicyclo[3.2.0]heptan-6-ones can lead to ring-enlarged 3-substituted cycloheptanones. thieme-connect.de The inherent strain in the fused ring system makes it susceptible to such rearrangements, providing pathways to different carbocyclic skeletons.

The following table presents data on the bioreduction of (rac)-bicyclo[3.2.0]hept-2-en-6-one and its 7,7-dimethyl derivative, showcasing the reactivity of the ketone in this bicyclic system.

Bioreduction of Bicyclo[3.2.0]hept-2-en-6-one Derivatives
SubstrateBiocatalystProduct(s)Enantiomeric Excess (e.e.)Reference
(rac)-Bicyclo[3.2.0]hept-2-en-6-oneFermipan Bakers' yeastCorresponding alcohol- nih.gov
(rac)-7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-oneMortierella ramanniana(6S)-endo-alcohol and (6S)-exo-alcohol>95% for both

Oxidation and Reduction Pathways

The bicyclo[3.2.0]heptan-6-one framework is a versatile substrate for various oxidation and reduction transformations, often studied in the context of chemoenzymatic synthesis. Biocatalytic approaches, in particular, have demonstrated high stereoselectivity in the reduction of the ketone moiety. For instance, the bioreduction of the parent compound, (rac)-bicyclo[3.2.0]hept-2-en-6-one, using Baker's yeast results in a mixture of the corresponding (6S)-endo- and (6S)-exo-alcohols. nih.gov This process highlights a substrate non-specific but product enantioselective reduction. nih.gov

In the case of substituted analogues like 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one, microbial oxidation using organisms such as Acinetobacter NCIMB 9871 has been investigated. rsc.org This transformation typically proceeds via a Baeyer-Villiger type mechanism, yielding regioisomeric lactones. rsc.org The presence and position of methyl groups significantly influence both the regioselectivity and enantioselectivity of the oxidation. For the 7,7-dimethyl ketone, the oxidation yields the corresponding lactone with high regioselectivity but low enantioselectivity. This contrasts with other analogues where the enantiomers of the starting ketone can be oxidized to different isomeric lactones with high optical purity.

Chemical reduction methods have also been employed. The reduction of 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one with lithium aluminum hydride (LiAlH₄) in diethyl ether proceeds effectively to yield the corresponding alcohol. These redox reactions are fundamental in the synthetic pathways toward complex molecules, where the controlled generation of stereocenters at the C6 position is crucial.

SubstrateReagent/BiocatalystProduct(s)Key FindingsReference(s)
(rac)-bicyclo[3.2.0]hept-2-en-6-oneBaker's Yeast(6S)-endo- and (6S)-exo-alcoholsProduct enantioselective bioreduction nih.gov
7,7-dimethylbicyclo[3.2.0]hept-2-en-6-oneAcinetobacter NCIMB 98718,8-dimethyl-3-oxabicyclo[4.2.0]oct-6-en-2-oneHigh regioselectivity, low enantioselectivity
7,7-dimethylbicyclo[3.2.0]hept-2-en-6-oneLiAlH₄, Et₂O7,7-dimethylbicyclo[3.2.0]hept-2-en-6-olStandard chemical reduction
7-endo-chlorobicyclo[3.2.0]hept-2-en-6-oneHSDH-HLADH enzyme system(1R,5S)-7-endo-chlorobicyclo[3.2.0]-hept-2-en-6-endo-olHigh enantiomeric excess (82% e.e.) nih.gov

Nucleophilic and Electrophilic Substitution Reactions

While direct nucleophilic or electrophilic substitution on the saturated carbon framework of this compound is less common, reactions involving the enolate form of the ketone are mechanistically significant. The generation of an enolate, by treatment with a suitable base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide, creates a nucleophilic center at the C7 position. This enolate can then react with various electrophiles.

For example, the enolate of 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one can be alkylated with methyl iodide. This reaction allows for the introduction of an additional methyl group onto the bicyclic skeleton. The stereochemical outcome of such alkylations is often directed by the steric hindrance imposed by the bicyclic ring system.

Electrophilic additions to the double bond of related bicyclo[3.2.0]heptene systems are also well-documented. For instance, the addition of HBr across an isopropylidene double bond on a bicyclo[3.2.0]heptane skeleton can occur, competing with ring expansion pathways depending on the solvent polarity. unit.noresearchgate.net In less polar solvents like diethyl ether, the addition reaction is favored over rearrangement. unit.noresearchgate.net

Rearrangements and Skeletal Reorganizations

Baeyer-Villiger Oxidation of Bicyclo[3.2.0]heptan-6-one Analogues

The Baeyer-Villiger oxidation is a pivotal rearrangement reaction that converts cyclic ketones into lactones, and it has been extensively studied for bicyclo[3.2.0]heptan-6-one and its derivatives. wiley-vch.de This reaction can be performed using chemical reagents like peroxy acids or through biocatalysis with Baeyer-Villiger monooxygenases (BVMOs). rsc.orgthieme-connect.de The reaction is of significant interest as it often proceeds with high regio- and enantioselectivity, providing access to valuable chiral lactones which are precursors in prostaglandin (B15479496) synthesis. lookchem.comresearchgate.net

The regioselectivity of the Baeyer-Villiger reaction is determined by the migratory aptitude of the carbon atoms adjacent to the carbonyl group. In bicyclo[3.2.0]heptan-6-ones, oxygen insertion can occur on either side of the carbonyl, leading to two possible regioisomeric lactones: a 2-oxabicyclo[3.3.0]octan-3-one ("normal" lactone) or a 3-oxabicyclo[3.3.0]octan-2-one ("abnormal" lactone).

Studies using various fungi and bacteria have shown that the choice of microorganism dictates the stereochemical and regiochemical outcome. nih.govnih.gov For instance, Acinetobacter calcoaceticus has been used to oxidize a range of substituted bicyclo[3.2.0]heptan-6-ones, producing both regioisomeric lactones in varying ratios and enantiomeric excesses. nih.gov The oxidation of 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one with Acinetobacter NCIMB 9871 shows high regioselectivity, favoring the formation of the 3-oxa lactone. rsc.org In contrast, the oxidation of 7-endo-methylbicyclo[3.2.0]hept-2-en-6-one with the same organism yields a mixture of both regioisomeric lactones in high optical purity, suggesting that the enantiomers of the starting material are processed through different pathways.

SubstrateOxidizing Agent/CatalystMajor Product(s)Key FeaturesReference(s)
(rac)-bicyclo[3.2.0]hept-2-en-6-oneFusarium solani(+)-(1R,5S)-2-oxabicyclo[3.3.0]oct-6-en-3-oneEnantioselective oxidation nih.gov
(rac)-bicyclo[3.2.0]hept-2-en-6-oneAspergillus amazonicus(-)-(1S,5R)-2-oxabicyclo[3.3.0]oct-6-en-3-oneEnantioselective oxidation, opposite enantiomer nih.gov
7,7-dimethylbicyclo[3.2.0]hept-2-en-6-oneAcinetobacter NCIMB 98718,8-dimethyl-3-oxabicyclo[4.2.0]oct-6-en-2-oneHigh regioselectivity, low enantioselectivity (29% e.e.) rsc.org
7-endo-methylbicyclo[3.2.0]hept-2-en-6-oneAcinetobacter NCIMB 9871Mixture of 2-oxa and 3-oxa lactonesHigh optical purity of products
(rac)-bicyclo[3.2.0]heptan-6-oneZr-salen complexMixture of normal and abnormal lactonesKinetic resolution, abnormal lactone preferred pnas.org

Ring Expansion of Isopropylidenecyclobutanes to Bicyclo[3.3.0]octanes

A significant skeletal reorganization related to the bicyclo[3.2.0]heptane system is the acid-catalyzed ring expansion of isopropylidenecyclobutanes to form bicyclo[3.3.0]octane derivatives. unit.noresearchgate.net This reaction provides a synthetic route to the pentalane skeleton, a core structure in many natural products. researchgate.net

The mechanism is initiated by the protonation of the exocyclic double bond of the isopropylidene group. When 6-(1-methylethylidene)bicyclo[3.2.0]heptane is treated with HBr in a polar solvent like acetic acid, a tertiary carbocation is formed. unit.noresearchgate.net This intermediate then undergoes a Wagner-Meerwein rearrangement, where a C-C bond of the cyclobutane (B1203170) ring migrates to the electron-deficient center. This migration results in the expansion of the five-membered ring and the formation of a new five-membered ring, yielding the bicyclo[3.3.0]octane skeleton. unit.noresearchgate.net The reaction typically produces a mixture of regioisomeric bromo-substituted 2,2-dimethyl- and 3,3-dimethylbicyclo[3.3.0]octanes with high stereoselectivity. unit.no The solvent plays a critical role; in less polar solvents, the ring expansion is suppressed, and simple addition of HBr across the double bond becomes the dominant pathway. unit.noresearchgate.net

Transformations Involving Cyclobutylmethylcarbenium Ions

The rearrangement of cyclobutylmethylcarbenium ions is a fundamental process in carbocation chemistry and is central to the ring expansion reactions discussed previously. researchgate.netugent.benih.gov These cations can be generated from various precursors, including the protonation of alkenylcyclobutanes or the ionization of cyclobutylmethyl halides. ugent.be The inherent strain of the cyclobutane ring provides a driving force for rearrangement to less strained five-membered rings. researchgate.net

Upon formation of a positive charge on a carbon atom adjacent to the cyclobutane ring (an α-carbenium ion), a 1,2-shift of one of the cyclobutane ring bonds can occur. This concerted process leads to a one-carbon ring expansion, transforming the cyclobutylmethyl cation into a cyclopentyl cation. The subsequent loss of a proton or capture by a nucleophile affords the final cyclopentane (B165970) or cyclopentene (B43876) derivative. ugent.benih.gov The regioselectivity and stereoselectivity of these rearrangements are influenced by substituents on the ring and the specific reaction conditions used to generate the carbocation.

Electrocyclic Reactions and Thermal Isomerization of Bicyclo[3.2.0]heptene Systems

Electrocyclic reactions are intramolecular pericyclic rearrangements that involve the conversion of a π-bond to a σ-bond (ring-closing) or vice-versa (ring-opening). wikipedia.orglibretexts.org The bicyclo[3.2.0]hept-6-ene system, which is structurally related to this compound, can undergo thermal isomerization through such pathways.

Computational studies have investigated the thermal isomerization of bicyclo[3.2.0]hept-6-ene. nih.gov The process is proposed to proceed via a conrotatory ring-opening of the cyclobutene (B1205218) ring. This electrocyclic reaction transforms the bicyclo[3.2.0]hept-6-ene into a highly strained (E,Z)-1,3-cycloheptadiene intermediate. nih.gov The activation barrier for this conrotatory pathway is significantly lower than for the alternative disrotatory pathway. nih.gov From this transient intermediate, further isomerization can occur, ultimately leading to the more stable (Z,Z)-1,3-cycloheptadiene. nih.gov These reactions are governed by the Woodward-Hoffmann rules, which predict the stereochemical course of pericyclic reactions based on the number of π-electrons involved and whether the reaction is induced thermally or photochemically. wikipedia.org

Stereochemical Control and Chiral Synthesis of Bicyclo 3.2.0 Heptan 6 One Derivatives

Enantioselective and Diastereoselective Synthetic Strategies

The creation of specific stereoisomers of bicyclo[3.2.0]heptan-6-one derivatives can be achieved through methods that either introduce chirality during the ring formation or control the stereochemical outcome based on the existing stereocenters in the substrate.

Asymmetric [2+2] photocycloaddition is a powerful method for constructing the bicyclo[3.2.0]heptane framework with high enantioselectivity. This strategy often involves the use of chiral auxiliaries, which are temporarily attached to the substrate to direct the stereochemical course of the cycloaddition reaction.

One effective approach utilizes chiral oxazolidinones as auxiliaries bound to aryl bis-enone substrates. nih.govnih.gov In a process mediated by a photocatalyst such as Eosin Y and promoted by visible light, an anion radical [2+2] photocycloaddition occurs. nih.govnih.gov This reaction proceeds through a syn-closure pathway, leading predominantly to the formation of cis-anti diastereoisomers. nih.govnih.govmdpi.com The chiral auxiliary effectively shields one face of the molecule, guiding the cycloaddition to occur from the less hindered face and thus inducing high enantioselectivity. nih.govacs.org For instance, enantiomeric ratios of up to 83:17 have been achieved in photo-induced radical addition reactions using this strategy. nih.gov The successful application of this method demonstrates the potential of combining chiral auxiliaries with organophotoredox catalysis to control stereochemical outcomes in the synthesis of enantioenriched bicyclo[3.2.0]heptane derivatives. nih.govmdpi.com

In substrate-controlled synthesis, the stereochemistry of the final product is dictated by the pre-existing stereocenters in the starting material. Intramolecular cyclization reactions are particularly effective for this purpose.

The Pauson-Khand reaction, a formal [2+2+1] cycloaddition between an alkyne, an alkene, and carbon monoxide, is a well-established method for synthesizing cyclopentenones, including the bicyclo[3.2.0]heptan-6-one core. beilstein-journals.orgsci-hub.se When applied to acyclic 1,6-enynes, the reaction can proceed with high diastereoselectivity, which is influenced by the substituents on the enyne chain. beilstein-journals.orgtaltech.ee For example, a methyl substituent at specific positions on the allene-ene substrate can lead to excellent selectivity (>95:5) in gold-catalyzed [2+2] cyclizations. taltech.ee Similarly, cobalt-catalyzed [2+2] cycloadditions of bis-enones can yield bicyclo[3.2.0]heptane products as single cis diastereomers. taltech.ee

Another approach involves the intramolecular [2+2] cyclization of an α,β-unsaturated ketene (B1206846) intermediate. This method can produce bicyclo[3.2.0]hept-3-en-6-ones with high selectivity for the thermodynamically more stable endo-ene isomer. orgsyn.org The stereochemical outcome is governed by the equilibrium among the possible isomers of the ketene intermediate. orgsyn.org Gold(I)-catalyzed cycloisomerization of 1,6-enynes represents another mild and efficient route, proceeding through a stepwise 6-endo-dig cyclization followed by a skeletal rearrangement to form the bicyclo[3.2.0]hept-6-en-2-one scaffold. acs.org

Kinetic Resolution and Enzymatic Bioreduction of Bicyclic Ketones

Biocatalysis offers a green and highly selective alternative for obtaining enantiopure bicyclo[3.2.0]heptan-6-one derivatives. These methods exploit the stereospecificity of enzymes to either resolve a racemic mixture of the ketone or its corresponding alcohol.

Kinetic resolution via microbial fermentation is a widely used technique to separate enantiomers of bicyclic ketones. This process involves the use of whole microbial cells or isolated enzymes that preferentially reduce one enantiomer of the racemic ketone to the corresponding alcohol, leaving the unreacted ketone enriched in the other enantiomer.

Various microorganisms and enzymes have been successfully employed for this purpose. For example, the bioreduction of racemic bicyclo[3.2.0]hept-2-en-6-one using baker's yeast (Saccharomyces cerevisiae) is a classic example of what has been termed 'substrate non-specific and product enantioselective' reduction. nih.gov Fungi such as Mortierella ramanniana have also been used, producing the (1S,5R,6S)-endo-alcohol with high enantiomeric excess (e.e.). nih.gov Isolated alcohol dehydrogenases (ADHs) from sources like horse liver (HLADH) and Thermoanaerobium brockii (TBADH) have also shown high stereoselectivity in the reduction of bicyclo[3.2.0]hept-2-en-6-one and its 7,7-dimethyl analogue. nih.gov

Another important class of enzymes for this transformation is Baeyer-Villiger monooxygenases (BVMOs). These enzymes catalyze the oxidation of ketones to lactones. In the case of racemic bicyclo[3.2.0]hept-2-en-6-one, different fungal strains can produce opposite enantiomers of the corresponding lactone (Corey's lactone). For instance, Fusarium species yield the (+)-(1R,5S)-lactone, while Aspergillus species produce the (-)-(1S,5R)-lactone. nih.govresearchgate.net The enantioselectivity of these biooxidations can be influenced by reaction conditions, such as temperature, with lower temperatures generally favoring higher enantiopreference. d-nb.info

Table 1: Microbial and Enzymatic Resolution of Racemic Bicyclo[3.2.0]hept-2-en-6-one and Analogues
BiocatalystSubstrateProduct(s)Yield (%)Enantiomeric Excess (e.e., %)Product Chirality
Mortierella ramanniana(rac)-bicyclo[3.2.0]hept-2-en-6-one6-endo-alcohol / (+)-ketone50 (alcohol)89 (alcohol) / 84 (ketone)(1S,5R,6S)-alcohol / (1R,5S)-ketone
Aspergillus amazonicus(rac)-bicyclo[3.2.0]hept-2-en-6-one(-)-lactone8570(1S,5R)
Fusarium solani(rac)-bicyclo[3.2.0]hept-2-en-6-one(+)-lactone27 (lactone)68(1R,5S)
TBADH(rac)-bicyclo[3.2.0]hept-2-en-6-one(-)-endo-alcohol->95(1S,5R,6S)
HSDH(rac)-7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one(-)-endo-alcohol->95(1S,5R,6S)

The reverse reaction, the enantioselective oxidation of bicyclo[3.2.0]heptanols to the corresponding ketones, is another effective method for kinetic resolution. This process utilizes alcohol dehydrogenases (ADHs) or whole-cell systems that selectively oxidize one enantiomer of a racemic alcohol mixture.

For example, recovered cells of Bacillus stearothermophilus have been used for the biooxidation of (rac)-6-endo-bicyclo[3.2.0]hept-2-en-6-ol. nih.gov This process yielded the (1S,5R)-ketone with a high enantiomeric excess of 99% at a 41% yield. nih.gov The substrate range of certain ADHs, such as cyclopentanol (B49286) dehydrogenase (CPDH) and cyclohexanol (B46403) dehydrogenase (CHDH), is known to be broad, encompassing a variety of bicyclic alcohols, making them suitable catalysts for such transformations. nih.gov

Determination of Absolute and Relative Stereochemistry

The unambiguous determination of the absolute and relative stereochemistry of the synthesized chiral bicyclo[3.2.0]heptan-6-one derivatives is crucial. This is typically accomplished using a combination of spectroscopic and crystallographic techniques.

Single-crystal X-ray diffraction is the most definitive method for determining both the relative and absolute configuration of crystalline compounds. mdpi.comtaltech.ee By analyzing the diffraction pattern of a suitable crystal, a three-dimensional model of the molecule can be constructed, revealing the precise spatial arrangement of all atoms. mdpi.comstir.ac.ukrsc.org For example, the absolute configuration of a highly substituted bicyclo[3.2.0]heptane, synthesized via asymmetric photocycloaddition, was unequivocally determined to be (1S,5R,6R,7S) using this technique. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool, particularly for determining relative stereochemistry in solution. researchgate.netchemicalbook.com By analyzing coupling constants (J-values) between protons, the dihedral angles and thus the relative orientations of substituents on the bicyclic framework can be deduced. mdpi.comresearchgate.net A complete analysis of the ring system's ¹H-NMR parameters can provide a detailed description of the compound's configuration and conformation. researchgate.net Once the stereochemistry of a primary product is confirmed by X-ray crystallography, the configurations of analogous compounds can often be assigned by comparing their NMR data. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of bicyclo[3.2.0]heptan-6-one derivatives in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, a complete picture of the molecular framework can be assembled.

The ¹H-NMR spectrum provides information about the proton environment in the molecule. For the parent bicyclo[3.2.0]heptan-6-one, the spectrum is complex due to the coupling between protons in the fused-ring system. The chemical shifts are typically observed in the range of 1.5 to 4.1 ppm. dergipark.org.tr

In the case of 1,5-Dimethylbicyclo[3.2.0]heptan-6-one, the substitution at the two bridgehead carbons (C1 and C5) significantly simplifies the spectrum by eliminating the corresponding bridgehead protons. The key features expected in the ¹H-NMR spectrum are:

Two singlets corresponding to the two methyl groups (CH₃) at the C1 and C5 positions. The absence of adjacent protons results in a lack of splitting. Based on related structures like 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one, these signals would likely appear in the 1.3-1.8 ppm range. orgsyn.org

A series of multiplets for the methylene (B1212753) (CH₂) protons at the C2, C3, C4, and C7 positions. These protons would exhibit complex splitting patterns (geminal and vicinal coupling) due to their diastereotopic nature within the rigid bicyclic framework.

Table 1: Comparison of ¹H-NMR Data for Bicyclo[3.2.0]heptan-6-one and Expected Data for this compound.

Proton Bicyclo[3.2.0]heptan-6-one Chemical Shift (δ ppm) dergipark.org.tr This compound (Expected Chemical Shift, δ ppm) Multiplicity (Expected)
H1/H53.52-3.50 (m, 1H), 3.19-3.13 (m, 1H)
H2/H3/H42.02-1.99 (m, 1H), 1.82-1.51 (m, 5H)~1.5 - 2.5Multiplets
H72.87-2.85 (m, 1H), 2.49-2.43 (m, 1H)~2.4 - 3.0Multiplets (AB quartet)
1-CH₃/5-CH₃~1.3 - 1.8Singlets

The ¹³C-NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment. The most downfield signal in the spectrum of bicyclo[3.2.0]heptan-6-one derivatives is the carbonyl carbon (C=O) of the five-membered ring, which typically appears above 200 ppm. For the parent bicyclo[3.2.0]heptan-6-one, this signal is at δ 214.9 ppm. dergipark.org.tr

For this compound, the ¹³C-NMR spectrum is expected to show nine distinct signals:

A carbonyl carbon (C6) significantly downfield (>200 ppm).

Two quaternary carbons (C1 and C5) at the bridgehead positions, shifted downfield compared to the methine carbons in the parent compound due to the alpha-substituent effect of the methyl groups.

Four methylene carbons (C2, C3, C4, C7).

Two methyl carbons , typically appearing in the upfield region of the spectrum (15-30 ppm). orgsyn.org

Table 2: Comparison of ¹³C-NMR Data for Bicyclo[3.2.0]heptan-6-one and Expected Data for this compound.

Carbon Bicyclo[3.2.0]heptan-6-one Chemical Shift (δ ppm) dergipark.org.tr This compound (Expected Chemical Shift, δ ppm) Carbon Type
C164.8~70 - 80Quaternary
C2/C3/C432.7, 28.9, 24.7~25 - 40Methylene (CH₂)
C551.5~55 - 65Quaternary
C6214.9>210Carbonyl (C=O)
C729.8~30 - 40Methylene (CH₂)
1-CH₃/5-CH₃~15 - 30Methyl (CH₃)

Two-dimensional NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons within the C2-C3-C4 methylene chain and the geminal protons at C7. The absence of correlations to the methyl protons would confirm they are attached to quaternary centers.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding proton signal in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is particularly crucial for identifying connectivity around quaternary carbons. For this compound, key HMBC correlations would be observed from the methyl protons to the quaternary bridgehead carbons (C1, C5), the adjacent methylene carbons, and the carbonyl carbon (C6). These correlations would serve as definitive proof of the compound's core structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is the carbonyl (C=O) stretching vibration. Ketones incorporated into a strained five-membered ring absorb at a characteristically high frequency. For a related compound, 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one, this peak is observed at 1770 cm⁻¹. orgsyn.org For the parent bicyclo[3.2.0]heptan-6-one, a value of 1803 cm⁻¹ has been reported. dergipark.org.tr Therefore, a strong absorption band in the range of 1760-1810 cm⁻¹ is expected for the title compound. Other characteristic absorptions include C-H stretching vibrations for the methyl and methylene groups just below 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound.

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
C=O Stretch (strained 5-membered ring)1760 - 1810Strong
C-H Stretch (sp³ C-H)2850 - 3000Medium-Strong
C-H Bend (CH₂ and CH₃)1350 - 1470Medium

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for this compound is C₉H₁₄O, corresponding to a theoretical exact mass of approximately 138.1045 g/mol . HRMS analysis would confirm this elemental composition by matching the experimentally measured mass to the theoretical value within a very small margin of error (typically <5 ppm).

The mass spectrum also provides information about the molecule's structure through its fragmentation pattern. For bicyclic ketones, common fragmentation pathways include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and subsequent loss of small neutral molecules like carbon monoxide (CO) or ethene (C₂H₄). Analysis of these fragment ions helps to corroborate the proposed structure.

Computational and Theoretical Chemistry Studies of Bicyclo 3.2.0 Heptan 6 One Systems

Quantum Chemical Calculations of Molecular Structure, Conformation, and Energetics

Quantum chemical calculations are fundamental in determining the three-dimensional structure and energetic landscape of bicyclo[3.2.0]heptane systems. These computational studies reveal that the bicyclo[3.2.0]heptane core possesses distinct conformational preferences that are crucial to its chemistry.

Studies combining nuclear magnetic resonance (NMR) data, X-ray crystallography, and molecular mechanics have shown that the bicyclo[3.2.0]heptane system typically favors an endo-envelope or a boat-like conformation. nih.govstir.ac.uk This preference is an intrinsic property of the fused ring system, where the cyclopentanone (B42830) ring adopts an envelope shape and the cyclobutane (B1203170) ring is puckered. nih.govstir.ac.uk For instance, in derivatives like endo 2-hydroxy-bicyclo[3.2.0]heptan-6-one, the five-membered ring is found to exist in a twist conformation. researchgate.net

A key finding from in silico models is that this inherent boat-like conformation is largely robust and not significantly altered by various substitution patterns. nih.gov This suggests that the fundamental conformational behavior of the parent scaffold is retained in substituted derivatives like 1,5-dimethylbicyclo[3.2.0]heptan-6-one. The relative energies of different conformers and isomers can be precisely calculated, providing a map of the potential energy surface that governs the molecule's dynamic behavior. nih.gov

Analysis of Ring Strain Energy and its Influence on Reactivity and Stability

The bicyclo[3.2.0]heptan-6-one framework is characterized by significant ring strain, primarily due to the presence of the fused cyclobutane ring. This strain is a combination of angle strain, from bond angles deviating from the ideal sp³ hybridization, and torsional strain from eclipsing interactions. semanticscholar.org Computational methods allow for the quantification of this strain energy by comparing the molecule's energy to a strain-free reference system. semanticscholar.org

This inherent strain is a dominant factor influencing the molecule's reactivity and stability. The energy stored in the strained ring system can be released in chemical reactions, providing a thermodynamic driving force. A notable example is the mechanical activation of bicyclo[3.2.0]heptane mechanophores. nih.govnih.gov Theoretical studies show that applying mechanical force can induce a formal retro [2+2] cycloaddition, cleaving the C1-C7 bond of the cyclobutane ring to form a more flexible bis-enone. nih.govacs.org This process results in a significant local elongation of over 4 Å, directly converting the stored strain energy into a structural change. nih.gov This reactivity highlights how the ring strain makes the bicyclo[3.2.0]heptane skeleton susceptible to ring-opening reactions under specific conditions, a principle that also governs its behavior in various chemical transformations. researchgate.net

Mechanistic Elucidation through Transition State Calculations (e.g., DFT, TD-DFT)

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are invaluable for elucidating complex reaction mechanisms involving bicyclo[3.2.0]heptan-6-one systems. By calculating the energies of reactants, products, intermediates, and, most importantly, transition states, a complete picture of the reaction pathway can be constructed.

One prominent example is the stereoselective synthesis of bicyclo[3.2.0]heptanes via an anion radical [2+2] photocycloaddition. nih.gov DFT calculations (at the uM06-2X/6-31G(d,p) level of theory) were used to map the Gibbs free energy profile of the intramolecular cyclization. nih.govmdpi.com These studies identified the key transition states and revealed that the pathway leading to the cis-anti product is kinetically favored. nih.gov For example, the transition state for the formation of the cis-anti bicyclic radical anion was found to be significantly lower in energy than competing pathways. nih.gov

Table 1: Calculated Relative Gibbs Free Energies for [2+2] Photocycloaddition Pathway
SpeciesDescriptionRelative ΔG (kcal/mol)
Ga Open-chain radical anion intermediate0.0
TS2(Ga→Haa) Transition state to cis-anti product+4.0
TS2(Ga→Hba) Transition state to alternative cis-anti product+6.4
Other TS Transition states to cis-syn, trans-syn, etc.Higher
Data sourced from computational studies on aryl bis-enone derivatives. nih.gov

Another well-studied reaction is the Baeyer-Villiger oxidation of bicyclo[3.2.0]heptan-6-one. DFT computations have been performed to understand the regioselectivity of this reaction. researchgate.net By analyzing the transition state structures and their corresponding activation energies, researchers can predict which of the two possible lactones will be the major product. The calculations for the reaction with hydrogen peroxide show that the transition state (TS-3) leading to the migration of the more substituted bridgehead carbon is energetically favored over the alternative transition state (TS-4), thus explaining the observed regioselectivity. researchgate.net

Prediction of Reactivity, Regioselectivity, and Stereoselectivity in Chemical Transformations

Computational models are highly effective in predicting the outcome of chemical reactions involving the bicyclo[3.2.0]heptane scaffold. By analyzing the electronic and steric properties of the molecule and its transition states, chemists can forecast reactivity patterns, regioselectivity, and stereoselectivity.

The preferred endo-envelope conformation of the bicyclo[3.2.0]heptane system is a key factor in determining selectivity. stir.ac.uk In electrophilic additions to bicyclo[3.2.0]heptene systems, this conformation dictates the facial selectivity of the attack. Assuming an antiperiplanar arrangement of the reacting species, the preferred conformation can explain the observed regioselectivity of the addition. stir.ac.uk Furthermore, computational modeling can rationalize why exo-bromonium ions and epoxides exhibit higher selectivity than their endo counterparts, attributing it to a combination of conformational and steric factors. stir.ac.uk

In the organophotoredox-catalyzed [2+2] photocycloaddition, DFT calculations not only elucidated the mechanism but also accurately predicted the stereochemical outcome. nih.govmdpi.com The calculations showed a clear energetic preference for the cis-anti closure pathway, a prediction that was validated by experimental results which identified the cis-anti diastereoisomers as the major products. nih.govmdpi.com This predictive power is crucial for designing synthetic routes that yield specific stereoisomers. Similarly, in rearrangements involving carbocation intermediates, such as the solvolysis of 1-methylbicyclo[3.2.0]hept-2-yl substrates, theoretical studies can predict the likelihood of different bond migrations and the stereochemistry of nucleophilic capture. researchgate.net

Conformational Analysis and Molecular Modeling of Bicyclo[3.2.0]heptane Scaffolds

Molecular modeling provides a detailed view of the conformational landscape of bicyclo[3.2.0]heptane scaffolds. As established, the bicyclic core inherently favors a boat-like conformation, a feature that can be exploited in molecular design. nih.gov This property makes the bicyclo[3.2.0]heptane framework an excellent scaffold for "conformational locking," where appended functional groups are held in a fixed spatial arrangement. nih.gov

Applications of Bicyclo 3.2.0 Heptan 6 One Scaffolds in Complex Organic Synthesis

Utility as Synthons for Natural Product Total Synthesis

The bicyclo[3.2.0]heptan-6-one core has proven to be an invaluable synthon in the total synthesis of a wide range of natural products. Its utility stems from the ability to selectively cleave and functionalize the strained four-membered ring, leading to the stereocontrolled formation of highly substituted five-membered rings, a common motif in many natural product families.

Precursors for Prostaglandins (B1171923) and Their Analogues

Bicyclo[3.2.0]heptan-6-one derivatives have been extensively utilized as precursors in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. The general strategy involves the initial construction of a substituted bicyclo[3.2.0]heptan-6-one, which already contains the cyclopentane (B165970) core of the prostaglandin (B15479496) molecule. Subsequent chemical manipulations, often involving Baeyer-Villiger oxidation to form a lactone, followed by the introduction of the two characteristic side chains, lead to the target prostaglandin analogues.

A notable example involves the use of 2,3-disubstituted bicyclo[3.2.0]heptan-6-ones in the synthesis of stable prostacyclin analogues. rsc.orgrsc.org For instance, a protected bicyclo[3.2.0]heptan-6-one can undergo ring expansion with diazomethane (B1218177) to yield a mixture of homologated ketones. These ketones can then be subjected to Wittig olefination and deprotection to furnish 9-deoxy-6,9α-methano-Δ⁵-prostaglandin F₁ and its isomers. rsc.org Furthermore, these bicyclic ketones can be directly converted to a series of 9-deoxy-6,9α-cycloprostaglandins F₁ via Wittig reactions. rsc.org

Another approach employs the regioselective ring opening of a 2,3-endo-epoxybicyclo[3.2.0]heptan-6-one acetal (B89532) with a mixed organocuprate reagent. taltech.ee This key step allows for the stereospecific introduction of one of the prostaglandin side chains. The resulting intermediate can then be further elaborated to access precursors for both prostaglandin E₂ (PGE₂) and prostaglandin F₂α (PGF₂α). taltech.ee

Table 1: Key Bicyclo[3.2.0]heptan-6-one Derivatives in Prostaglandin Synthesis

Precursor Key Transformation(s) Target Prostaglandin Analogue
2,3-Disubstituted bicyclo[3.2.0]heptan-6-one Ring expansion, Wittig olefination 9-deoxy-6,9α-methano-Δ⁵-prostaglandin F₁
2,3-endo-Epoxybicyclo[3.2.0]heptan-6-one acetal Regioselective ring opening with organocuprate Prostaglandin E₂ and F₂α precursors

Key Intermediates in the Synthesis of Insect Pheromones (e.g., Grandisol (B1216609), Lineatin, Eldanolide, Filifolone)

The bicyclo[3.2.0]heptan-6-one scaffold has been instrumental in the total synthesis of several insect pheromones, which often feature complex stereochemistry and unique carbocyclic frameworks. The versatility of this starting material allows for the construction of the characteristic cyclobutane (B1203170) or cyclopentane rings found in these semiochemicals.

Grandisol and Lineatin: The synthesis of racemic grandisol and lineatin, components of insect pheromonal blends, has been efficiently achieved using 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one as a pivotal intermediate. rsc.org This bicyclic ketone can be prepared through the bicyclization of the corresponding 3-hydroxy-6-alkenoic acid. google.com The subsequent stereoselective transformations of this intermediate lead to the desired pheromone structures.

Eldanolide: The synthesis of (+)-eldanolide, the wing gland pheromone of the African sugar-cane borer, has been accomplished starting from 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one. orgsyn.orgmolaid.com A key step in this synthesis involves the microbial reduction of the racemic ketone to furnish a specific enantiomer of the corresponding alcohol, which is then converted into a lactone that serves as a late-stage synthon for (+)-eldanolide. orgsyn.org

Filifolone: Filifolone, a monoterpene with a bicyclo[3.2.0]heptane skeleton, is itself a substituted bicyclo[3.2.0]heptan-6-one, specifically 4,7,7-trimethylbicyclo[3.2.0]hept-3-en-6-one. Its synthesis can be achieved through the bicyclization of 3-hydroxy-3-methyl-6-heptenoic acid, followed by geminal dimethylation of the resulting 4-methylbicyclo[3.2.0]hept-3-en-6-one intermediate.

Table 2: Bicyclo[3.2.0]heptan-6-one Precursors for Insect Pheromones

Precursor Target Pheromone
1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one Grandisol, Lineatin
7,7-Dimethylbicyclo[3.2.0]hept-2-en-6-one Eldanolide
4-Methylbicyclo[3.2.0]hept-3-en-6-one Filifolone

Building Blocks for Leukotrienes and Related Biologically Active Molecules

The utility of bicyclo[3.2.0]heptan-6-one derivatives extends to the synthesis of leukotrienes, a family of inflammatory mediators. A convergent synthesis of leukotriene-B₄ has been developed utilizing the two enantiomers of 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one to form complementary optically active synthons. rsc.org In this elegant approach, one enantiomer of the bicyclic ketone is elaborated to produce a diester fragment, while the other enantiomer is transformed into a phosphonium (B103445) salt. A subsequent Wittig reaction between these two fragments, followed by deprotection, affords the final leukotriene-B₄ molecule. rsc.org This strategy highlights the power of using resolved bicyclic ketones to control the stereochemistry of complex acyclic portions of a target molecule.

Construction of Diverse Carbocyclic and Heterocyclic Ring Systems

Beyond their direct application in the total synthesis of specific natural products, bicyclo[3.2.0]heptan-6-one scaffolds serve as versatile starting materials for the construction of a broader range of carbocyclic and heterocyclic ring systems. The inherent reactivity of the strained four-membered ring allows for a variety of ring-opening and ring-expansion reactions, providing access to synthetically useful intermediates.

Synthesis of Substituted Cyclopentanones

The cleavage of the cyclobutane ring in bicyclo[3.2.0]heptan-6-one derivatives provides a reliable method for the synthesis of highly substituted cyclopentanones. These cyclopentanone (B42830) products are themselves valuable intermediates for the synthesis of a variety of natural products and other complex molecules. For example, derivatives of 2-oxabicyclo[3.3.0]oct-6-en-3-one, which can be prepared from bicyclo[3.2.0]heptanone precursors, can be converted into regioisomeric substituted cyclopentanones. This transformation allows for the introduction of various functional groups onto the cyclopentane ring in a controlled manner.

Access to Corey Lactone Derivatives and Analogues

Corey lactone and its derivatives are crucial intermediates in the synthesis of prostaglandins and other related natural products. The bicyclo[3.2.0]hept-3-en-6-one framework provides an efficient entry point to these important building blocks. A synthetic approach has been developed where a substituted bicyclo[3.2.0]hept-3-en-6-one is subjected to a Baeyer-Villiger oxidation. This reaction selectively inserts an oxygen atom into the cyclobutane ring, leading to the formation of a lactone with the desired bicyclo[3.3.0]octane (2-oxabicyclo[3.3.0]octane) core structure characteristic of Corey lactone derivatives. This method allows for the stereoselective synthesis of these valuable intermediates from readily available starting materials.

Formation of Other Strained Bicyclic and Polycyclic Architectures

The inherent strain of the bicyclo[3.2.0]heptane system makes it a high-energy starting material that can be strategically manipulated to access other complex ring systems. The fused cyclobutane ring is particularly susceptible to cleavage and rearrangement reactions, providing pathways to larger or more intricate polycyclic structures.

For instance, derivatives of the bicyclo[3.2.0]heptane core can undergo ring expansion. When 6-(1-methylethylidene)-bicyclo[3.2.0]heptanes are subjected to HBr/HOAc in polar solvents, they can undergo a ring expansion to yield bicyclo[3.3.0]octane systems. researchgate.net This type of transformation highlights the potential of the scaffold to serve as a precursor to other important bicyclic frameworks. Furthermore, the parent bicyclo[3.2.0]heptane skeleton is a foundational element in the synthesis of natural products that themselves contain more complex polycyclic systems. researchgate.net The strategic placement of methyl groups, as in 1,5-dimethylbicyclo[3.2.0]heptan-6-one, can direct the regioselectivity of these rearrangements, offering a handle for controlling the outcome of complex synthetic sequences. The development of palladium-catalyzed C–H activation and C–C cleavage processes has also enabled the transformation of bicyclo[1.1.1]pentane precursors into bicyclo[3.2.0]heptane lactones, which can be further converted to other functionalized cyclobutane and oxobicyclo[3.2.0]heptane derivatives. rsc.org

Development of Bioisosteric Structures in Chemical Biology

Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In medicinal chemistry, replacing aromatic rings with saturated, three-dimensional scaffolds is a key strategy to improve physicochemical properties like solubility and metabolic stability. Saturated polycyclic scaffolds such as bicyclo[1.1.1]pentanes (BCPs), bicyclo[2.1.1]hexanes (BCHs), and bicyclo[3.1.1]heptanes (BCHeps) are increasingly used as bioisosteres for benzene (B151609) rings. nih.gov

The rigid, non-planar structure of the bicyclo[3.2.0]heptane core makes it an attractive candidate for a 3D bioisostere. By embedding pharmacophoric elements onto this scaffold, chemists can create analogues of existing drugs with improved properties. The defined spatial arrangement of substituents on the bicyclic frame allows for precise mimicry of the orientation of functional groups in a biological target's binding site. While specific applications of this compound as a bioisostere are not extensively documented, the broader class of bicyclic hydrocarbons is recognized for its potential in this area, offering an escape from the "flatland" of traditional aromatic drug structures. nih.govdundee.ac.uk

Role in Asymmetric Synthesis as Chiral Building Blocks

Bicyclo[3.2.0]heptan-6-one and its derivatives are powerful chiral building blocks in asymmetric synthesis. Their rigid conformation allows for a high degree of stereocontrol in subsequent reactions. Enantiomerically pure bicyclo[3.2.0]heptenones can be obtained through various methods, including the resolution of racemic alcohols using chiral reagents like (–)-(1S,4R)-camphanic acid chloride, followed by oxidation. orgsyn.org

These chiral ketones serve as versatile intermediates for the synthesis of a wide range of important organic molecules. For example, the related 1,4-dimethylbicyclo[3.2.0]hept-3-en-6-one is a pivotal intermediate in the stereoselective total syntheses of grandisol and lineatin, which are significant components of insect pheromone blends. researchgate.netresearchgate.net The synthesis of such compounds often relies on the predictable facial selectivity of reactions on the bicyclic system, which is dictated by its rigid structure. An asymmetric synthesis of bicyclo[3.2.0]heptanones has been developed using a [2+2]-cycloaddition strategy involving an enantiopure amide derived from an oxazolidinone chiral auxiliary. unibo.it This approach allows for the creation of bicyclic structures with good enantioselection, further underscoring their value as chiral synthons.

Table 1: Asymmetric Approaches and Applications of Bicyclo[3.2.0]heptan-6-one Derivatives

Precursor / Derivative Method of Asymmetrization Target Molecule / Application
Bicyclo[3.2.0]hept-3-en-6-endo-ols Resolution with (–)-(1S,4R)-camphanic acid chloride Enantiopure Bicyclo[3.2.0]hept-3-en-6-ones
1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one (Used as a racemic pivotal intermediate) Stereoselective synthesis of Grandisol and Lineatin
Enantiopure amide + Keteniminium salt [2+2] Cycloaddition with chiral auxiliary Asymmetric synthesis of bicyclo[3.2.0]heptanones

Development of Molecular Probes and Analogues for Conformational Studies

The conformational rigidity of the bicyclo[3.2.0]heptane skeleton makes it an excellent platform for designing molecular probes and analogues for conformational analysis. Understanding the three-dimensional structure of these molecules is crucial for predicting their reactivity and biological activity. 1H-NMR spectroscopy is a primary tool for elucidating the configuration and conformation of these systems. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,5-dimethylbicyclo[3.2.0]heptan-6-one, and how can reaction conditions be optimized for yield and stereoselectivity?

  • Methodological Answer : The compound can be synthesized via cycloaddition reactions using dichloroketene and zinc-mediated reductive steps, as demonstrated in analogous bicyclo[3.2.0] systems. For example, reacting substituted cyclopentenes with dichloroketene followed by acetic acid and zinc yields bicyclic ketones . Microwave-assisted synthesis (120°C, 2.5 h) with reagents like 2,3-dihydrofuran and i-Pr2NEt in MeCN has also been effective for related bicyclo[3.2.0] structures, achieving ~79% yield . Optimization should focus on solvent polarity, temperature, and catalyst stoichiometry to control stereochemistry.

Q. How is the structural elucidation of this compound performed, particularly for distinguishing stereoisomers?

  • Methodological Answer : Use chiral shift reagents (e.g., Pirkle’s alcohols) and ¹H/¹³C NMR to resolve stereochemical ambiguities. For example, 7-substituted-2-oxa-7-azabicyclo[3.2.0]heptan-6-one derivatives were analyzed via ¹H NMR with a chiral shift reagent (Eu(hfc)₃) to confirm enantiomeric excess . X-ray crystallography or computational modeling (DFT) can further validate spatial arrangements.

Q. What in vitro assays are recommended for preliminary genotoxicity screening of this compound?

  • Methodological Answer : Conduct an in vitro micronucleus (MN) test using human peripheral blood lymphocytes, as applied to structurally similar bicyclic ketones. Test concentrations up to 1,482 µg/mL in DMSO, both with and without metabolic activation (S9 fraction). Note that conflicting results may arise between MN assays and 3D skin models (e.g., EpiDerm™), necessitating follow-up studies .

Advanced Research Questions

Q. How can conflicting data between in vitro genotoxicity assays and 3D tissue models be resolved?

  • Methodological Answer : If in vitro MN assays show positive results (e.g., dose-dependent micronuclei induction at 47.3–425 µg/mL) but 3D skin models (e.g., 48-hour RSMN assay) are negative, prioritize in vivo validation. For example, administer the compound orally to mice (125–500 mg/kg body weight) and analyze bone marrow erythrocytes for micronuclei. This approach reconciles discrepancies by accounting for metabolic and tissue-specific factors .

Q. What strategies enable functionalization of the bicyclo[3.2.0]heptan-6-one core for structure-activity relationship (SAR) studies?

  • Methodological Answer : Introduce substituents via epoxidation (e.g., trimethylsulfonium iodide) or aziridine formation, as seen in spiro[bicyclo[3.2.0]heptane-6,2"-oxirane] derivatives . Microwave-assisted amination (e.g., cyclopropylmethoxycarbamate reactions) is effective for generating 7-azabicyclo analogs . Use regioselective catalysts (e.g., Agilent HP-1 columns for monitoring) to track reaction progress .

Q. How does the compound’s reactivity in biocatalytic cascades compare to other bicyclic ketones?

  • Methodological Answer : Bicyclo[3.2.0] systems participate in redox-neutral cascades due to their strained ring systems. For example, fragmentation of bicyclo[3.2.0]heptan-6-one derivatives produces cis-vicinally disubstituted cyclopentanes, useful in synthesizing natural products like (+)-multifidene . Compare reaction rates and product distributions with bicyclo[3.3.0] analogs to assess ring-strain effects.

Data Contradiction Analysis

Q. How should researchers interpret dose-dependent micronucleus induction in vitro but negative results in 3D skin models?

  • Methodological Answer : This discrepancy may arise from differences in metabolic activation, exposure duration, or tissue penetration limits. For instance, 1,5-dimethylbicyclo[3.2.1]octan-8-one-oxime showed micronuclei induction in lymphocytes at 47.3 µg/mL (24-hour exposure) but no activity in 3D skin models even at 90 mg/mL . Perform physiologically based pharmacokinetic (PBPK) modeling to estimate systemic exposure levels and refine risk assessment.

Experimental Design Tables

Assay Type Key Parameters Outcome Metrics Reference
In vitro MN testConcentrations: 15–1,482 µg/mL; S9 ±% binucleated cells with micronuclei
3D RSMN assayConcentrations: ≤12 mg/mL; 48–72 h exposureCytotoxicity (MTT assay); micronuclei count
Microwave synthesis120°C, 2.5 h; solvent: MeCN or MeOHYield (%), enantiomeric excess (ee)

Key Recommendations

  • Prioritize stereochemical analysis early in synthesis using chiral HPLC or NMR .
  • Validate in vitro genotoxicity findings with in vivo models to account for bioavailability .
  • Explore bicyclo[3.2.0] systems as intermediates in biocatalytic cascades for complex molecule synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.